5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-[(4-nitrophenoxy)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAGBUACEBDADX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

Abstract

Introduction and Molecular Overview

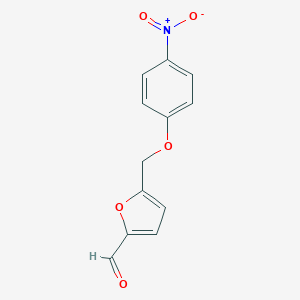

5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a multifunctional organic compound with a molecular formula of C₁₂H₉NO₅ and a molecular weight of 247.20 g/mol [1]. Its structure is characterized by three key functional regions:

-

A Furan-2-carbaldehyde Unit: A five-membered aromatic heterocycle bearing an aldehyde group. This moiety is a well-known platform in synthetic chemistry[2][3].

-

A 4-Nitrophenoxy Group: A benzene ring substituted with a highly electron-withdrawing nitro group and connected via an ether linkage.

-

A Methylene Ether Bridge (-O-CH₂-): This flexible linker connects the furan ring to the aromatic nitrophenoxy system.

The interplay of these groups dictates the molecule's electronic and structural properties, which are in turn reflected in its spectroscopic signatures. This guide will deconstruct the molecule to predict its spectral behavior, providing the causal reasoning behind each expected signal, peak, and fragment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary tool for structural elucidation, providing detailed information about the hydrogen and carbon framework of a molecule[4].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde, furan, methylene, and aromatic protons. The chemical shifts are influenced by the electronic environment, including inductive effects from oxygen and the nitro group, and the aromatic ring currents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.65 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the furan ring. Furfural itself has a signal around 9.6 ppm[5]. |

| ~8.25 | Doublet (d, J ≈ 9 Hz) | 2H | Ar-H (ortho to -NO₂) | These protons are strongly deshielded by the powerful electron-withdrawing and anisotropic effects of the adjacent nitro group. |

| ~7.28 | Doublet (d, J ≈ 3.5 Hz) | 1H | Furan-H (position 3) | This furan proton is adjacent to the aldehyde group and shows characteristic furan coupling to the proton at position 4. |

| ~7.05 | Doublet (d, J ≈ 9 Hz) | 2H | Ar-H (ortho to -OCH₂) | These protons are shielded relative to their counterparts ortho to the nitro group but are deshielded by the ether oxygen. They are split by the adjacent protons. |

| ~6.55 | Doublet (d, J ≈ 3.5 Hz) | 1H | Furan-H (position 4) | This proton is adjacent to the -CH₂O- group and is typically found more upfield than the H-3 proton. |

| ~5.20 | Singlet (s) | 2H | Methylene (-OCH₂-) | These protons are on a carbon adjacent to two oxygen atoms (furan ring and phenoxy group), leading to significant deshielding. The signal is expected to be a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the electronic diversity of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~177.5 | C=O (Aldehyde) | The aldehyde carbon is characteristically found at a very downfield shift due to the double bond to oxygen. Furfural's aldehyde carbon is at δ 177.9[3]. |

| ~163.0 | Ar-C (C-O) | The aromatic carbon directly attached to the ether oxygen is deshielded by the oxygen atom. |

| ~158.0 | Furan-C (C-CH₂O) | The C5 carbon of the furan ring, attached to the ether linkage, will be significantly downfield. |

| ~153.0 | Furan-C (C-CHO) | The C2 carbon of the furan ring, attached to the aldehyde, is also highly deshielded. |

| ~142.0 | Ar-C (C-NO₂) | The carbon bearing the nitro group is deshielded, although the effect is less pronounced than for a nitro group on a more electron-rich ring. |

| ~126.0 | Ar-CH (ortho to -NO₂) | These carbons are in an electron-poor environment. |

| ~122.5 | Furan-CH (C-3) | The C3 carbon is adjacent to the electron-withdrawing aldehyde group. |

| ~115.5 | Ar-CH (ortho to -OCH₂) | These carbons are shielded by the electron-donating effect of the ether oxygen relative to the other aromatic carbons. |

| ~112.5 | Furan-CH (C-4) | The C4 carbon is typically the most upfield of the furan ring carbons. |

| ~62.0 | Methylene (-OCH₂-) | The methylene carbon is attached to two electronegative oxygen atoms, resulting in a downfield shift into the typical range for ether carbons[6]. |

NMR Experimental Protocol & Workflow

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves fully and its signals do not obscure analyte peaks[4].

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, verified by the sharp, symmetrical signal of TMS.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons. An adequate number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and compare the ratios to the expected proton count for validation.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups[7]. The spectrum is predicted to be complex but will feature several highly characteristic bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale for Prediction |

| ~3120 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on both the furan and benzene rings. |

| ~2830, ~2730 | Medium, Weak | Aldehyde C-H Stretch | This pair of bands (Fermi resonance) is highly diagnostic for an aldehyde group[5]. |

| ~1685 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretch is typically very strong. Conjugation with the furan ring lowers the frequency from that of a simple aliphatic aldehyde (~1720 cm⁻¹)[7][8]. |

| ~1590, ~1480 | Strong, Medium | Aromatic C=C Stretch | These bands arise from the stretching vibrations within the benzene and furan rings. |

| ~1520 | Very Strong | Asymmetric NO₂ Stretch | Aromatic nitro groups exhibit a powerful and unmistakable asymmetric stretching band in this region[9]. |

| ~1345 | Very Strong | Symmetric NO₂ Stretch | This is the second highly characteristic band for the nitro group, appearing with strong intensity. |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Associated with the aryl-O-CH₂ portion of the ether linkage. |

| ~1020 | Strong | Symmetric C-O-C Stretch | Associated with the furan-CH₂-O portion of the ether linkage. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is assumed for this predictive analysis.

-

Predicted Molecular Ion (M⁺˙): m/z = 247. The molecular ion peak is expected to be reasonably intense, corresponding to the molecular weight of C₁₂H₉NO₅.

Predicted Fragmentation Pathway

The fragmentation will be directed by the functional groups, particularly the ether linkages which represent points of relative weakness.

-

Benzylic-type Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond between the methylene bridge and the furan ring, which is analogous to a benzylic cleavage. This would yield a stable, resonance-stabilized furfuryl cation or, more likely, the 4-nitrophenoxy radical and the 5-(carboxaldehyde)furfuryl cation. However, cleavage of the ArO-CH₂ bond is also highly probable.

-

Formation of the 4-Nitrophenoxy Cation: Cleavage of the CH₂-OAr bond would generate the 4-nitrophenoxy radical and a cation at m/z 109. Subsequent rearrangement and loss of NO₂ (46 Da) from the nitrophenoxy fragment is a common pathway for nitroaromatics[10].

-

Formation of the Furfuryl Aldehyde Cation: Cleavage of the O-CH₂ bond would generate a cation at m/z 109 (C₅H₅O₂⁺).

-

Loss of Nitro Group: The molecular ion can lose NO₂ (m/z 201) or NO (m/z 217). The loss of NO is often observed in nitrophenyl ethers due to nitro-nitrite rearrangement[10].

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV to induce reproducible fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Validation: For definitive elemental composition, perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass (247.0532 for C₁₂H₉NO₅).

Conclusion

This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. By dissecting the molecule into its constituent functional groups and drawing upon spectral data from analogous structures, we have constructed a comprehensive analytical framework. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust template for researchers to use in the identification and characterization of this molecule. The included self-validating experimental workflows emphasize the principles of scientific integrity and are designed to yield high-quality, reproducible data. This document serves as a critical resource for professionals in chemical synthesis and drug development, enabling confident structural analysis even in the absence of pre-existing library spectra.

References

-

Yamada, K., Konakahara, T., & Iida, H. (1974). Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Bulletin of the Chemical Society of Japan, 47(11), 2885-2886. [Link]

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(6), 591-603. [Link]

-

PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1435. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277. [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Furfural. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Wang, M., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4636-4644. [Link]

-

LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Ismiyarto, et al. (2018). Furfural preparation from biomass of water hyacinth (Eichornia crassipes) catalyzed by acid solution. AIP Conference Proceedings, 2023, 020050. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wawer, I., & Wawer, A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

-

JOCPR. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]

-

ResearchGate. (n.d.). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... [Link]

-

ResearchGate. (n.d.). IR spectrum of furfural. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

Sources

- 1. This compound | 438221-55-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 665. Ultraviolet and infrared spectra of some aromatic nitro-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

The Architect's Guide to a Privileged Scaffold: A Literature Review on the Synthesis of Furan-2-carbaldehyde Derivatives

Abstract

The furan-2-carbaldehyde scaffold, a cornerstone in heterocyclic chemistry, is a privileged structure in medicinal chemistry and materials science. Its inherent reactivity and the electronic properties of the furan ring make it a versatile building block for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides a comprehensive review of the key synthetic strategies for accessing furan-2-carbaldehyde and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into classical and modern synthetic methodologies, offering insights into the mechanistic underpinnings and experimental nuances that govern these transformations. This guide is structured to provide not just a collection of protocols, but a strategic understanding of how to approach the synthesis of these valuable compounds, from traditional ring-forming reactions to cutting-edge catalytic C-H functionalizations.

Introduction: The Enduring Importance of the Furan-2-carbaldehyde Motif

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives are not merely synthetic curiosities; they are integral components of numerous marketed drugs and biologically active compounds. The furan ring often serves as a bioisosteric replacement for phenyl groups, offering advantages in terms of metabolic stability and pharmacokinetic properties. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide will explore the chemical strategies that unlock the potential of this remarkable scaffold.

Foundational Strategies: Building the Furan Core

The synthesis of furan-2-carbaldehyde derivatives often begins with the construction of the furan ring itself, followed by the introduction or modification of the aldehyde group. Two classical named reactions remain highly relevant in this context: the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a powerful method for the preparation of substituted furans from 1,4-dicarbonyl compounds under acidic conditions. While not directly yielding furan-2-carbaldehydes in its most basic form, the strategic choice of the 1,4-dicarbonyl precursor can lead to furans amenable to subsequent formylation.

Mechanism of the Paal-Knorr Furan Synthesis

The reaction proceeds via acid-catalyzed cyclization. One carbonyl group is protonated, activating it for nucleophilic attack by the enol form of the other carbonyl group. The resulting hemiacetal then undergoes dehydration to afford the aromatic furan ring.

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Experimental Protocol: A Representative Paal-Knorr Synthesis

A general procedure involves the treatment of a 1,4-diketone with a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene or acetic acid, often with heating.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis offers a convergent approach to substituted furans by reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base. This method is particularly useful for preparing furans with a variety of substitution patterns.

Mechanism of the Feist-Benary Furan Synthesis

The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the furan product.

Caption: Mechanism of the Feist-Benary Furan Synthesis.

Direct Formylation Strategies: Installing the Aldehyde

For many applications, the most direct route to furan-2-carbaldehyde derivatives is through the formylation of a pre-existing furan ring. The Vilsmeier-Haack reaction is the preeminent method for this transformation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] For furan and its derivatives, this reaction typically proceeds with high regioselectivity for the 2-position.[4][5]

Mechanism of the Vilsmeier-Haack Reaction

The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7] This electrophilic species is then attacked by the electron-rich furan ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.[5][6][7]

Caption: Simplified Mechanism of the Vilsmeier-Haack Reaction on Furan.

Experimental Protocol: Vilsmeier-Haack Formylation of Furan

A representative procedure involves the slow addition of phosphorus oxychloride to a solution of furan in N,N-dimethylformamide at low temperature. The reaction is then typically warmed to room temperature or gently heated before being quenched with an aqueous base and extracted.

Detailed Protocol: Synthesis of Furan-2-carbaldehyde-d [2][8] This protocol for the synthesis of deuterated furan-2-carbaldehyde highlights the practical application of the Vilsmeier-Haack reaction.

-

Materials:

-

DMF-d₇ (2.1 g, 28.4 mmol)

-

Furan (14.5 g, 213 mmol)

-

Oxalyl chloride ((COCl)₂) (3.9 g, 31.2 mmol)

-

Dichloromethane (DCM)

-

Saturated NH₄Cl solution

-

Brine

-

MgSO₄

-

-

Procedure:

-

In a 250 mL flask under an inert atmosphere, combine DMF-d₇, furan, and 20 mL of DCM.

-

Cool the mixture in an ice bath for 10 minutes.

-

Dropwise add a solution of oxalyl chloride in 20 mL of DCM over 10 minutes.

-

Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight.

-

After 12 hours, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic phases and wash sequentially with saturated NH₄Cl solution and brine.

-

Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.

-

Modern Synthetic Toolkits: Catalysis and Innovation

The field of organic synthesis is constantly evolving, and the preparation of furan-2-carbaldehyde derivatives has benefited from the development of modern catalytic methods that offer improved efficiency, selectivity, and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are indispensable tools for the synthesis of substituted furan-2-carbaldehydes, particularly for introducing aryl and vinyl groups at specific positions on the furan ring.[9][10]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][11][12] For the synthesis of 5-aryl-furan-2-carbaldehydes, a common strategy is the coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde [13]

-

Materials:

-

5-Bromo-2-furaldehyde (1.0 mmol)

-

(4-bromophenyl)boronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Toluene, Ethanol, Water

-

-

Procedure:

-

To a round-bottomed flask, add 5-bromo-2-furaldehyde, (4-bromophenyl)boronic acid, and potassium carbonate.

-

Add a mixture of toluene, ethanol, and water.

-

Add the palladium catalyst to the reaction mixture.

-

Flush the flask with an inert gas and heat the mixture at 70-80°C overnight with vigorous stirring.

-

After cooling, add water and extract the product with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. This can be applied to the synthesis of furan-2-carbaldehyde derivatives bearing alkenyl substituents.[14]

General Experimental Workflow for Heck Coupling

Caption: General workflow for a Heck coupling reaction.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[15][16][17] In the context of furan-2-carbaldehyde derivatives, this approach allows for the introduction of substituents directly onto the furan ring without the need for pre-functionalized starting materials. Both metal-catalyzed and photocatalytic methods have been developed for the C-H functionalization of furans.[17][18]

Mechanism of Photocatalytic C-H Functionalization

Photocatalytic C-H functionalization often involves the generation of a highly reactive radical species upon irradiation of a photocatalyst. This radical can then abstract a hydrogen atom from the furan ring, creating a furan radical that can be trapped by a suitable coupling partner.

Modern Synthetic Technologies: Flow Chemistry and Enzymatic Synthesis

The drive towards more sustainable and efficient chemical manufacturing has led to the adoption of innovative technologies like continuous flow chemistry and enzymatic synthesis.

Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation.[9][18][19][20] The synthesis of nitrofuran pharmaceuticals, which are derivatives of furan-2-carbaldehyde, has been successfully demonstrated in a continuous flow setup.[9][18][21]

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[14][22][23][24] Enzymes can be used to perform specific transformations on furan-2-carbaldehyde and its derivatives under mild reaction conditions, often with high enantioselectivity. For instance, oxidoreductases can be employed for the selective oxidation or reduction of the aldehyde group.[15][24]

Applications in Drug Discovery and Development

The synthetic methodologies described above have been instrumental in the discovery and development of numerous furan-2-carbaldehyde derivatives with significant therapeutic potential.

Anticancer Agents

Several furan-2-carbaldehyde derivatives have been reported to exhibit potent anticancer activity. For example, thiosemicarbazones derived from 5-nitro-furan-2-carbaldehyde have shown high cytotoxicity against various cancer cell lines.[1]

Antimicrobial Agents

The furan nucleus is a key component of many antimicrobial drugs. The synthesis of 5-aryl-furan-2-carbaldehydes via the Meerwein arylation has been a key step in the preparation of novel antimicrobial compounds.[23]

Table 1: Comparison of Key Synthetic Methods for Furan-2-carbaldehyde Derivatives

| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | High | Direct formylation, high regioselectivity. | Requires stoichiometric reagents, harsh workup. |

| Meerwein Arylation | Aryldiazonium salts, Cu(I) salts | Moderate | Readily available starting materials. | Use of potentially unstable diazonium salts. |

| Suzuki-Miyaura Coupling | 5-Halofuran-2-carbaldehyde, Arylboronic acid, Pd catalyst | Good to Excellent | High functional group tolerance, mild conditions.[9] | Requires pre-functionalized starting materials. |

| Heck Coupling | 5-Halofuran-2-carbaldehyde, Alkene, Pd catalyst, Base | Good | Forms C-C bonds with alkenes. | Can have issues with regioselectivity. |

| C-H Functionalization | Furan, Coupling partner, Catalyst (metal or photo) | Variable | Atom-economical, avoids pre-functionalization. | Can require expensive catalysts, selectivity can be a challenge.[17] |

Conclusion

The synthesis of furan-2-carbaldehyde and its derivatives is a rich and evolving field of organic chemistry. From the time-honored Paal-Knorr and Feist-Benary reactions to the modern marvels of palladium-catalyzed cross-couplings and C-H functionalization, the synthetic chemist's toolbox for accessing these valuable compounds is more diverse and powerful than ever. The advent of enabling technologies such as flow chemistry and biocatalysis promises to further enhance the efficiency and sustainability of these synthetic endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the furan-2-carbaldehyde scaffold is poised to remain a central focus of synthetic innovation for years to come. This guide has provided a strategic overview of the key synthetic approaches, equipping researchers with the knowledge to navigate this exciting area of chemical science and contribute to the development of the next generation of furan-based molecules.

References

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.). Retrieved from [Link]

- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2021). The Journal of Organic Chemistry, 86(17), 11779-11788.

- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (2025). BenchChem.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Heck Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025).

- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025).

- Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. (2022). New Journal of Chemistry, 46(10), 4647-4652.

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

- Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. (2025). BenchChem.

- Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. (2024).

- Mechanism of the enzymatic synthesis of furan-containing compound, hydroxymethylfurfural. (2019). FASEB Journal, 33(S1), lb383-lb383.

- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2021). Pharmacia, 68(1), 163-170.

- comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. (2025). BenchChem.

-

Continuous flow synthesis of nitrofuran pharmaceuticals using acetyl nitrate - Academic Bibliography - Universiteit Gent. (2025). Retrieved from [Link]

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1654.

- (PDF) Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).

- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2017). The University of Liverpool Repository.

- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2025). Green Chemistry.

- General mechanisms for C-H activation catalysis involving different reoxidation strategies. (2018). Catalysis Science & Technology, 8(12), 2974-2993.

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

- Synthetic Strategies to Substituted Chiral Furans: A Review. (2025). Asian Journal of Organic Chemistry.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1654.

- Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. (2023). Chemical Reviews, 123(14), 8639-8734.

-

Heck Reaction. (n.d.). Retrieved from [Link]

- Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)

- Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. (2021). ChemSusChem, 14(2), 558-568.

- A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2022). RSC Advances, 12(15), 9266-9275.

- Suzuki Cross-coupling Reaction procedure. (n.d.). Retrieved from Rose-Hulman Institute of Technology.

- Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. (2024). Molecules, 29(13), 3051.

- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2004). Molecules, 9(12), 1076-1085.

- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (2010). Journal of Saudi Chemical Society, 14(4), 367-373.

- Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023). Green Chemistry, 25(18), 7136-7141.

- Preparation of substituted furan- and thiophen-2-carbaldehydes and. (1973). Journal of the Chemical Society, Perkin Transactions 1, 2456-2461.

- Furfural manufacture and valorization – A selection of recent developments. (2025).

- Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. Mechanism of the enzymatic synthesis of furan-containing compound, hydroxymethylfurfural [morressier.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]

theoretical studies and computational modeling of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

The convergence of computational chemistry and drug discovery has created unprecedented opportunities for the in silico evaluation of novel chemical entities. This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule possessing structural motifs of significant interest in medicinal chemistry—namely the furan ring, a nitroaromatic system, and an ether linkage. We will detail a multi-pillar computational approach, beginning with quantum mechanical characterization and extending to molecular docking, molecular dynamics, and ADMET profiling. The causality behind each methodological choice is explained, providing a self-validating workflow for researchers, scientists, and drug development professionals to rigorously assess the molecular properties, potential biological activity, and drug-likeness of this and similar compounds.

Introduction: The Rationale for a Computational Deep Dive

This compound is a novel chemical entity that combines three key pharmacophores. The furan scaffold is a cornerstone in many biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The nitroaromatic group, while often associated with toxicity, is also a critical component in certain antimicrobial and antiparasitic drugs; its electron-withdrawing nature profoundly influences the molecule's electronic properties and reactivity.[3] The ether linkage provides conformational flexibility, which is crucial for receptor binding.

Given this structural makeup, a thorough preclinical assessment is imperative. Before committing to costly and time-consuming synthesis and in vitro screening, computational modeling offers a rapid, cost-effective, and insightful pathway to:

-

Establish the fundamental electronic and structural properties of the molecule.

-

Predict its reactivity and stability.

-

Identify potential protein targets and elucidate binding modes.

-

Assess the stability of ligand-protein complexes.

-

Profile its drug-likeness and potential toxicity.

This guide outlines an integrated computational workflow designed to build a comprehensive molecular profile of this compound, providing a robust foundation for subsequent experimental validation.

Foundational Analysis: Quantum Chemical Calculations

The initial and most critical step in computational analysis is to understand the molecule at the quantum level. Density Functional Theory (DFT) is the workhorse for this task, offering an excellent balance between accuracy and computational cost for molecules of this size.[4][5] We recommend the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely validated for organic and nitroaromatic compounds.[6][7][8]

Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis

Objective: To determine the most stable three-dimensional conformation (the global minimum on the potential energy surface) and confirm its stability.

-

Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a force field like MMFF94.

-

DFT Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA) for full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy structure.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry using the same level of theory.

-

Causality Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a saddle point, requiring further conformational searching.

-

-

Data Extraction: From the output, extract the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the vibrational spectrum. The calculated IR spectrum can be compared with experimental data if available.

Electronic Landscape: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6][9]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

These values are obtained directly from the DFT output file of the optimized structure. Analysis of the FMO isosurfaces reveals where these orbitals are localized. For this compound, we would anticipate the LUMO to be localized primarily on the electron-deficient nitroaromatic ring, suggesting this region is the most likely site for nucleophilic attack.

Reactivity and Charge Distribution: MEP and Global Descriptors

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual guide to the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For our target molecule, the oxygen atoms of the nitro and carbonyl groups are expected to be the most electron-rich sites, making them prime locations for hydrogen bonding or metallic coordination.

Global Reactivity Descriptors: Calculated from the energies of the HOMO and LUMO, these descriptors provide quantitative measures of reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of reactivity (inverse of hardness). |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic nature. |

These parameters provide a robust quantitative basis for comparing the reactivity of the molecule against known drugs or other derivatives.

Exploring Biological Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity. This is a crucial step for hypothesis generation in drug discovery.

Rationale for Target Selection

Given the furan and nitroaromatic motifs, potential targets could include bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) or parasitic proteins. For this guide, we will hypothesize a study against Staphylococcus aureus DNA Gyrase B, a validated antibacterial target.

Step-by-Step Protocol: Molecular Docking Workflow

Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of S. aureus DNA Gyrase B.

-

Receptor Preparation:

-

Download the crystal structure of the protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Schrödinger Maestro, remove water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign rotatable bonds and merge non-polar hydrogens.

-

-

Grid Generation: Define the docking search space (the "grid box") around the known active site of the protein.

-

Docking Execution: Run the docking simulation using a program like AutoDock Vina. The algorithm will explore numerous conformations and orientations of the ligand within the grid box, scoring each one.

-

Analysis of Results:

-

Examine the predicted binding energy (e.g., in kcal/mol). More negative values indicate stronger predicted affinity.

-

Visualize the top-ranked docking pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Caption: A typical workflow for molecular docking studies.

Assessing Complex Stability: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.

Step-by-Step Protocol: MD Simulation

Objective: To evaluate the stability of the docked complex of this compound and the target protein.

-

System Setup:

-

Take the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to relax the system and remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the water molecules and protein side chains to adjust to the ligand's presence.

-

-

Production Run: Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Monitor key hydrogen bonds and other interactions identified in docking to see if they are maintained throughout the simulation.

-

Caption: Key stages of a molecular dynamics simulation workflow.

Predicting Drug-Likeness: ADMET Profiling

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Numerous computational models can predict these properties.

| Property | Parameter | Desired Range/Outcome | Rationale |

| Absorption | Lipinski's Rule of Five | Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10 | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicted as non-penetrant or penetrant | Important for CNS-acting drugs or avoiding CNS side effects. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicted as non-inhibitor of major isoforms (e.g., 3A4, 2D6) | Inhibition can lead to drug-drug interactions. |

| Excretion | Total Clearance | Model-dependent value | Indicates how quickly the drug is removed from the body. |

| Toxicity | Mutagenicity (AMES test) | Predicted as non-mutagenic | Nitroaromatics can be mutagenic, making this a critical check.[3][5] |

| Toxicity | hERG Inhibition | Predicted as non-inhibitor | hERG blockage can lead to cardiotoxicity. |

These predictions can be obtained from various online servers (e.g., SwissADME, pkCSM) or commercial software packages. A favorable in silico ADMET profile increases the likelihood of a compound succeeding in later-stage development.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-step computational workflow for the comprehensive characterization of this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET prediction, researchers can build a detailed profile of the molecule's electronic structure, reactivity, potential biological activity, and drug-likeness.

The insights gained from this in silico analysis are invaluable. They allow for data-driven decisions on whether to proceed with synthesis, guide the design of more potent and safer analogues, and provide a theoretical foundation for interpreting future experimental results. This synergy between computational modeling and experimental science is the cornerstone of modern drug discovery and development.

References

-

Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (n.d.). Adv. J. Chem. B. Retrieved from [Link]

-

Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling, 31(4), 123. Retrieved from [Link]

-

Emmel, P. D. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Current Environmental Engineering, 1(1). Retrieved from [Link]

-

Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling, 31(4). Retrieved from [Link]

-

Zherikova, K. V., & Kuratieva, N. V. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data, 69(1), 1-10. Retrieved from [Link]

-

Nelson, P. D., & Tapper, A. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Journal of Molecular Modeling. Retrieved from [Link]

-

Crespo-Hernández, C. E., & Burda, C. (2004). DENSITY FUNCTIONAL THEORETICAL STUDY OF NITRATED POLYCYCLIC AROMATIC HYDROCARBONS. International Journal of Quantum Chemistry, 99(5), 726-735. Retrieved from [Link]

-

Vogt, R. A., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitrophenols (pp. 217-231). Springer. Retrieved from [Link]

-

Khrapkovskii, G. M., et al. (2004). Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement and Its Role in Gas-Phase Monomolecular Decomposition of C-Nitro Compounds. Russian Journal of General Chemistry, 74(6), 908-920. Retrieved from [Link]

-

Puzyn, T., et al. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. QSAR & Combinatorial Science, 26(11-12), 1224-1233. Retrieved from [Link]

-

Aminath Rajeena CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. Retrieved from [Link]

-

5-(4-Nitrophenyl)-2-furaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

5-(4-nitrophenyl)furfural. (n.d.). ChemBK. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved from [Link]

-

5-(4-Nitrophenyl)-2-furancarboxaldehyde. (n.d.). Georganics. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). Molbank, 2021(4), M1296. Retrieved from [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (2013). Der Pharma Chemica, 5(4), 1-7. Retrieved from [Link]

-

Hassan, A. S., et al. (2014). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Pharmaceutical Journal, 13(2), 113-125. Retrieved from [Link]

-

Obushak, M., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 1-6. Retrieved from [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives [ajchem-b.com]

Whitepaper: Profiling the Solubility and Stability of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

An In-Depth Technical Guide for Researchers

Abstract: 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a molecule of interest for synthetic and medicinal chemistry, incorporating a furan scaffold, a nitroaromatic system, and a reactive aldehyde functional group. The furan moiety is a common feature in various biologically active compounds. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise shelf-life, efficacy, and safety. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It outlines detailed, field-proven experimental protocols and explains the scientific rationale behind methodological choices, aligning with international regulatory standards.

Introduction: The Imperative of Physicochemical Characterization

In the trajectory of drug development, the early characterization of a compound's fundamental properties is a critical determinant of its future success. This compound presents a unique structural combination: the furan-2-carbaldehyde core, a known reactive intermediate[1][2], and the 4-nitrophenoxy substituent, which modulates polarity and electronic properties. These features suggest potential utility as a precursor in synthesizing more complex molecules[3].

However, before its potential can be realized, a robust understanding of its behavior in various chemical environments is essential.

-

Solubility directly impacts the ability to create stock solutions for screening, influences absorption and distribution in biological systems, and dictates viable formulation strategies.

-

Stability assessment, particularly through forced degradation studies, is a regulatory requirement that helps in identifying potential degradants, elucidating degradation pathways, developing stability-indicating analytical methods, and defining appropriate storage and handling conditions[4][5][6].

This document serves as a practical guide for researchers to systematically evaluate these two cornerstone properties, ensuring data integrity and facilitating informed decision-making in a research and development setting.

Solubility Assessment: A Multi-Solvent Approach

The principle of "like dissolves like" provides a foundational prediction for solubility[7][8]. The structure of this compound contains both polar elements (the nitro group, aldehyde, and ether linkage) and non-polar elements (the furan and benzene rings). This duality suggests that its solubility will vary significantly across solvents of different polarities. A systematic screening is therefore necessary.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is designed to cover a wide spectrum of polarity and hydrogen bonding capabilities, representing environments the compound might encounter from the lab bench to potential formulation.

-

Aqueous Media (Water, PBS pH 7.4): Essential for assessing relevance to biological systems.

-

Polar Protic Solvents (Ethanol, Methanol): Capable of hydrogen bonding; common in synthesis and early formulation.

-

Polar Aprotic Solvents (DMSO, Acetone, Acetonitrile): High dielectric constants, capable of dissolving a wide range of compounds; standard for creating stock solutions for biological assays.

-

Moderately Non-Polar Solvents (Dichloromethane, Ethyl Acetate): Used in extraction and purification steps.

-

Non-Polar Solvents (Hexane, Toluene): Establish the lower limit of the compound's solubility profile.

Experimental Protocol: Kinetic Solubility Determination via the Shake-Flask Method

This protocol details the most widely accepted method for determining thermodynamic solubility, providing a definitive measure of a compound's dissolution capacity in a given solvent at equilibrium.

-

Preparation: Accurately weigh approximately 2-5 mg of this compound into separate 1.5 mL glass vials.

-

Solvent Addition: Add a precise volume (e.g., 500 µL) of the selected solvent to each vial.

-

Equilibration: Seal the vials securely. Place them in a shaker or rotator set to a consistent agitation speed at a controlled ambient temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation is reached[8].

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.

-

Sample Dilution: Carefully remove a known aliquot of the supernatant without disturbing the solid pellet. Perform a pre-determined dilution of the supernatant into a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared from a known concentration stock of the compound.

-

Calculation: Calculate the solubility (in mg/mL or µg/mL) by correcting the measured concentration for the dilution factor.

Anticipated Data Summary

The results should be compiled into a clear, comparative table.

| Solvent System | Polarity Index | Anticipated Solubility (Qualitative) | Solubility (mg/mL) |

| Hexane | 0.1 | Insoluble / Very Sparingly Soluble | < 0.1 |

| Toluene | 2.4 | Sparingly Soluble | Quantitative Value |

| Dichloromethane | 3.1 | Soluble | Quantitative Value |

| Ethyl Acetate | 4.4 | Soluble | Quantitative Value |

| Acetone | 5.1 | Freely Soluble | Quantitative Value |

| Ethanol | 5.2 | Soluble | Quantitative Value |

| Acetonitrile | 5.8 | Soluble | Quantitative Value |

| Methanol | 6.6 | Soluble | Quantitative Value |

| DMSO | 7.2 | Very Soluble | > 10 |

| PBS (pH 7.4) | 9.0 (approx.) | Sparingly Soluble / Insoluble | Quantitative Value |

| Purified Water | 10.2 | Insoluble | < 0.1 |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Assessment: A Forced Degradation Protocol

Forced degradation, or stress testing, is a cornerstone of drug development mandated by ICH guidelines to establish the intrinsic stability of a drug substance[9][10]. The objective is to induce degradation, typically between 5-20%, to identify likely degradation products and validate analytical methods for their detection[11]. The structure of this compound contains several functional groups susceptible to degradation.

Potential Degradation Pathways

-

Aldehyde Oxidation: The furan-2-carbaldehyde moiety is susceptible to oxidation, which would convert the aldehyde (-CHO) to a carboxylic acid (-COOH), forming 5-(4-Nitrophenoxymethyl)furan-2-carboxylic acid[1][5].

-

Hydrolysis: The ether linkage (-CH₂-O-) could be susceptible to cleavage under harsh acidic or basic conditions.

-

Furan Ring Opening: Furan rings can be unstable and prone to opening under strongly acidic conditions.

-

Photodegradation: The conjugated system and the nitroaromatic group may absorb UV-Vis light, leading to photochemical reactions.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the stress conditions required by regulatory agencies[9][12][13]. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be prepared and used for all studies.

-

Acid Hydrolysis:

-

Mix the stock solution with 1N HCl in a 1:1 ratio.

-

Incubate at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of 1N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 1N NaOH in a 1:1 ratio.

-

Keep at room temperature (aldehydes can be particularly sensitive to base).

-

Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize with an equivalent amount of 1N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂) in a 1:1 ratio.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Analyze directly.

-

-

Thermal Degradation:

-

Store the solid compound in a stability oven at 70°C.

-

Store a solution of the compound (in a relevant solvent like acetonitrile) at 70°C.

-

Sample at time points (e.g., 1, 3, 7 days).

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[9].

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze both samples at the end of the exposure period.

-

-

Analysis: All samples should be analyzed by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and characterize any degradation products.

Anticipated Data Summary

Results should be tabulated to show the extent of degradation under each condition.

| Stress Condition | Parameters | Time | % Degradation | No. of Degradants | Observations / Major Degradant (m/z) |

| Acid Hydrolysis | 1N HCl | 24h | Quantitative Value | Value | e.g., Potential ether cleavage |

| Base Hydrolysis | 1N NaOH | 4h | Quantitative Value | Value | e.g., Potential Cannizzaro reaction |

| Oxidation | 3% H₂O₂ | 24h | Quantitative Value | Value | Likely oxidation to carboxylic acid |

| Thermal (Solid) | 70 °C | 7 days | Quantitative Value | Value | Note any change in physical appearance |

| Thermal (Solution) | 70 °C | 7 days | Quantitative Value | Value | Note any precipitation |

| Photolytic | ICH Q1B | - | Quantitative Value | Value | Compare against dark control |

Workflow for Stability Assessment

Caption: Forced Degradation Study Workflow.

Conclusion and Implications

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The execution of these protocols will yield critical data that informs every subsequent stage of development. The solubility profile will guide the selection of appropriate solvents for synthesis, purification, and biological screening, while the stability data will establish the compound's degradation pathways, inform the development of a stability-indicating analytical method, and dictate necessary storage, handling, and formulation strategies to ensure its integrity. Adherence to these systematic and well-documented procedures is essential for maintaining scientific rigor and aligning with the expectations of the global pharmaceutical regulatory landscape.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][9]

-

Experiment 1: Determination of Solubility Class. Department of Chemistry, University of Texas. [14]

-

Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link][15]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link][16]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link][12]

-

Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration (FDA). [Link][10]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [7]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone (YouTube). [Link][8]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link][13]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [17]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link][18]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications. [Link][19]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link][4]

-

Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate. Oriental Journal of Chemistry. [Link][5]

-

Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. ACS Publications. [Link][20]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link][21]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link][23]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports. [Link][11]

-

Furfural: Properties, Structure, Uses & Preparation in Chemistry. Vedantu. [Link][1]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link][2]

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link][25]

-

5-nitrofuran-2-carbaldehyde. Solubility of Things. [Link][26]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link][28]

-

Furfural. PubChem, National Institutes of Health. [Link][29]

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. [Link][30]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link][32]

-

5-(4-Nitrophenyl)-2-furaldehyde. PubChem, National Institutes of Health. [Link][33]

-

5-(4-Nitrophenyl)-2-furancarboxaldehyde. Georganics. [Link][34]

-

Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link][35]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link][36]

Sources

- 1. Furfural: Properties, Structure, Uses & Preparation in Chemistry [vedantu.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate – Oriental Journal of Chemistry [orientjchem.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. ema.europa.eu [ema.europa.eu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www3.paho.org [www3.paho.org]

- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pharmatutor.org [pharmatutor.org]

- 22. chembk.com [chembk.com]

- 23. biopharminternational.com [biopharminternational.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. jocpr.com [jocpr.com]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. furan-2-carbaldehyde [stenutz.eu]

- 28. researchgate.net [researchgate.net]

- 29. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

- 35. biojournals.us [biojournals.us]

- 36. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Reaction Mechanisms of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is a multifunctional scaffold possessing a constellation of reactive sites ripe for chemical exploration. The interplay between the electron-rich furan heterocycle, the electrophilic aldehyde, the stable ether linkage, and the electron-deficient nitrophenyl ring dictates a complex and versatile reactivity profile. This guide provides a comprehensive analysis of the principal reaction mechanisms available to this molecule. We will dissect the causality behind its reactivity, propose robust experimental protocols for mechanistic elucidation, and furnish visual diagrams to clarify complex transformations. This document is intended as a senior-level guide for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science, offering both theoretical grounding and practical, field-proven insights.

Molecular Architecture and Locus of Reactivity

The reactivity of this compound is not monolithic; it is a direct consequence of its distinct functional domains. A successful mechanistic exploration requires an appreciation for each component's electronic and steric contributions.

-

The Furan-2-carbaldehyde Moiety: The furan ring is an electron-rich aromatic system, inherently activated towards electrophilic attack, particularly at the α-positions (C2 and C5)[1]. However, the C2-carbaldehyde group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This deactivates the entire ring system towards electrophilic aromatic substitution while making the aldehyde's carbonyl carbon a prime target for nucleophiles[1].

-

The 4-Nitrophenoxy Group: This portion of the molecule introduces two critical features. The ether linkage is generally robust but can be a site of cleavage under specific, harsh conditions. More importantly, the phenyl ring is strongly activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group, a powerful electron-withdrawing substituent[2]. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during nucleophilic attack, making the ipso-carbon (C1 of the phenyl ring) highly electrophilic[2][3].

A visual breakdown of the molecule's reactive centers is presented below.

Caption: Key reactive sites on the this compound scaffold.

Dominant Reaction Mechanisms and Pathways

Based on the molecule's architecture, we can predict several dominant reaction pathways. The choice of reagents and conditions will selectively target one reactive site over the others.

Reactions at the Aldehyde: Knoevenagel Condensation

The aldehyde functionality is arguably the most accessible reactive site for a broad range of transformations. Among these, the Knoevenagel condensation is a powerful C-C bond-forming reaction[4]. It involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base catalyst, such as piperidine or pyridine[4][5].

The mechanism proceeds via a nucleophilic addition to the carbonyl, followed by dehydration[4]. The reaction is highly valuable for synthesizing α,β-unsaturated systems, which are precursors to numerous pharmaceuticals and functional materials[6][7]. Studies on various 5-substituted furan-2-carbaldehydes have shown they readily undergo this condensation with compounds like malononitrile, indan-1,3-dione, and creatinine[5][6][7].

Caption: Generalized workflow of the Knoevenagel condensation mechanism.

Reactions at the Phenyl Ring: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry and is highly favored on this substrate[8]. The mechanism is typically a two-step addition-elimination process, although some SNAr reactions are now understood to be concerted[3]. For this substrate, the presence of the strong para-nitro group and a good leaving group (the furan-2-carboxymethoxide anion) strongly suggests a stepwise pathway.

-

Addition: A potent nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the ether linkage. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[9]. The negative charge is delocalized onto the ortho and para positions, and critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization[2].

-

Elimination: The aromaticity of the ring is restored as the leaving group (the phenoxide) is expelled.

The rate of SNAr is highly dependent on the strength of the electron-withdrawing groups, the nature of the leaving group, and the nucleophile[9][10].

Caption: The stepwise addition-elimination mechanism for SNAr reactions.

Reactions involving the Furan Ring: Electrophilic Aromatic Substitution

While the furan ring is electron-rich, the C2-aldehyde group is strongly deactivating, making electrophilic substitution challenging[1]. Reactions like nitration, halogenation, or Friedel-Crafts are significantly hindered compared to unsubstituted furan. If forced under harsh conditions, any substitution would be directed to the C4 position, as the C5 position is blocked and the C2-aldehyde directs meta (to C4) while the C5-oxymethyl group directs ortho (also to C4). However, strong acids required for many of these reactions risk causing polymerization of the furan ring[1][11]. Therefore, this pathway is generally considered less synthetically useful for this specific substrate.

Experimental Design for Mechanistic Elucidation

To rigorously validate these proposed mechanisms, a multi-faceted experimental approach is required. Each protocol should be designed as a self-validating system, where data from one experiment corroborates findings from another.

Protocol: Kinetic Analysis of the SNAr Reaction

Objective: To determine the rate law of the SNAr reaction and probe the influence of nucleophile concentration, confirming the proposed mechanism.

Methodology:

-

Reaction Setup: In a temperature-controlled cuvette, combine a solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) with a solution of the chosen nucleophile (e.g., piperidine).

-

Monitoring: Use a UV-Vis spectrophotometer to monitor the reaction. The formation of the colored Meisenheimer complex or the final product will result in a change in absorbance at a specific wavelength over time.

-

Data Acquisition: Record absorbance data at fixed time intervals. Perform multiple runs, systematically varying the concentration of the nucleophile while keeping the substrate concentration constant.

-

Analysis: Plot absorbance vs. time to determine the initial reaction rate for each run. A subsequent plot of log(rate) vs. log([Nucleophile]) will yield the order of the reaction with respect to the nucleophile. A first-order dependence is expected for the classic SNAr mechanism.

Expected Outcome & Interpretation:

| [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 3.1 x 10⁻⁵ |

| 0.4 | 6.2 x 10⁻⁵ |

| 0.8 | 1.2 x 10⁻⁴ |

A linear relationship between the nucleophile concentration and the reaction rate would provide strong evidence for the bimolecular nature of the rate-determining addition step.

Protocol: Knoevenagel Condensation and Product Characterization

Objective: To synthesize and confirm the structure of the Knoevenagel condensation product.

Methodology:

-

Synthesis: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq)[5][12].

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[12].

-